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molecular formula C2H5NO2 B1666499 Acetohydroxamic acid CAS No. 546-88-3

Acetohydroxamic acid

Cat. No. B1666499
M. Wt: 75.07 g/mol
InChI Key: RRUDCFGSUDOHDG-UHFFFAOYSA-N
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Patent
US07737153B2

Procedure details

709.5 mg (9.45 mmol) of acetohydroxamic acid are initially charged in 8 ml of anhydrous dimethylformamide, and 1.06 g (9.45 mmol) of potassium tert-butoxide are added at room temperature. After 40 minutes of stirring, 1 g (6.62 mmol) of 2-fluoro-6-methoxybenzonitrile is added. The mixture is heated at 60° C. for 16 hours. 20 ml of saturated sodium chloride solution are then added to the reaction mixture. The precipitated crystals are filtered off with suction and washed with water.
Quantity
709.5 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][OH:5])(=O)[CH3:2].CC(C)([O-])C.[K+].F[C:13]1[CH:20]=[CH:19]C=[C:17]([O:21][CH3:22])[C:14]=1C#N.[Cl-].[Na+].C[N:26](C)C=O>>[CH3:22][O:21][C:17]1[C:2]2[C:1]([NH2:26])=[N:4][O:5][C:19]=2[CH:20]=[CH:13][CH:14]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
709.5 mg
Type
reactant
Smiles
C(C)(=O)NO
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)OC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After 40 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off with suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
COC1=CC=CC2=C1C(=NO2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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